5-tert-butyl-3-methoxy-1H-pyrazole
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Overview
Description
5-tert-butyl-3-methoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group at the 5-position and a methoxy group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-methoxy-1H-pyrazole can be achieved through various methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-methoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-tert-butyl-3-methoxy-1H-pyrazole has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of the tert-butyl and methoxy groups influences its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares structural similarities with 5-tert-butyl-3-methoxy-1H-pyrazole but differs in the presence of a benzyl group.
3-Amino-5-tert-butyl-1H-pyrazole: Another related compound with an amino group instead of a methoxy group.
3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62072-15-5 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-tert-butyl-3-methoxy-1H-pyrazole |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11-4)10-9-6/h5H,1-4H3,(H,9,10) |
InChI Key |
VGIGXHJPPFEZMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)OC |
Origin of Product |
United States |
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